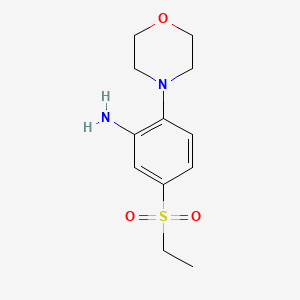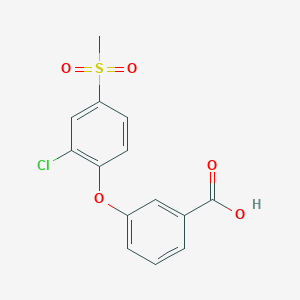
3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonyl-containing benzoic acid derivatives can be complex, involving multiple steps such as reduction, methylation, oxidation, and purification. For instance, the synthesis of 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride is described as a process that can achieve high purity and yield, with a total yield of 51.8% and purity over 98% . This process is noted for its cost-effectiveness and environmental friendliness due to the use of chloroacetic acid instead of dimethyl sulfate in the methylation step .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid can be characterized using various analytical techniques such as UV-VIS, IR, 1H NMR, mass spectroscopy, and single crystal X-ray determination . For example, the crystal structure of a Schiff base related to sulfonyl benzoic acid derivatives was determined to crystallize in the triclinic system and space group P 1 . The structure was stabilized by intermolecular hydrogen bonds involving carboxylic oxygens, nitrogen atoms, and sulphonyl oxygens .
Chemical Reactions Analysis
Chemical reactions involving sulfonyl benzoic acid derivatives can include condensation reactions, as seen with the formation of Schiff bases . Additionally, the addition of benzoic acid to oleic acid catalyzed by methanesulfonic acid results in an addition product formed via the carboxyl group . This suggests that similar sulfonyl benzoic acid derivatives might also undergo addition reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl benzoic acid derivatives can be influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonds and pi-pi interactions can affect the compound's stability and solubility . The antibiotic potency of these compounds can also be assessed through molecular docking studies, indicating potential biological activity . The addition reactions of benzoic acid derivatives, as mentioned, can yield products with different properties depending on the reactants and catalysts used .
科学的研究の応用
Plant Growth Regulation
Studies on plant growth-regulating substances include the investigation of chloro- and methyl-substituted phenoxyacetic and benzoic acids. Research has indicated that certain substitutions on benzoic acids, including chloro derivatives, can significantly affect their activity in promoting plant growth. These findings contribute to understanding how the substitution positions on aromatic rings influence growth-promoting activity (Pybus, Smith, Wain, & Wightman, 1959).
Development of Fluorescence Probes
Significant progress has been made in developing novel fluorescence probes capable of detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. This research has led to the creation of probes that can differentiate between various ROS and has applications in studying the roles of hROS in biological and chemical processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Investigation of Organic Reactions
Research has explored the reactions of benzoic acids with other organic compounds. For example, benzoic acid reacts with oleic acid in the presence of methanesulfonic acid as a catalyst to form addition products. These studies provide insights into the reactivity of benzoic acids in organic synthesis (Eisner, Perlstein, & Ault, 1963).
Metabolism Studies
The metabolism of 3-phenoxybenzoic acid and its glucoside conjugate in rats has been studied, revealing extensive metabolism and rapid elimination. This research contributes to our understanding of how such compounds are processed in biological systems (Crayford & Hutson, 1980).
Synthesis of Chemical Compounds
The synthesis of specific benzoic acid derivatives, like 4-(methylsulfonyl)benzoic acid, has been investigated, leading to more cost-effective and environmentally friendly production methods. This research is significant for large-scale production and industrial applications (Yin, 2002).
Oxidative Behavior Studies
The oxidative behavior of specific benzoic acid derivatives has been examined, offering insights into the chemical properties and reactions of these compounds. This research is important for understanding the chemical behavior and potential applications of benzoic acids in various fields (Legorburu, Alonso, & Jiménez, 1993).
特性
IUPAC Name |
3-(2-chloro-4-methylsulfonylphenoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUWIGAMOUAEQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-(methylsulfonyl)phenoxy)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

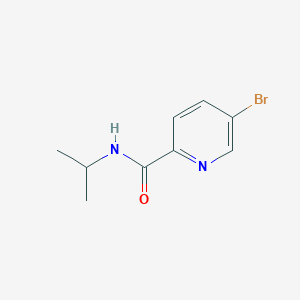
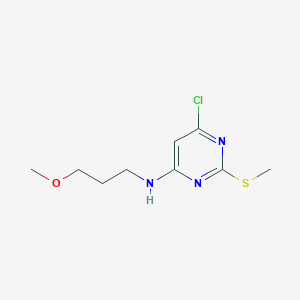
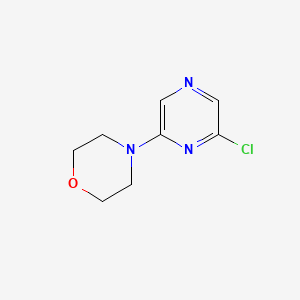


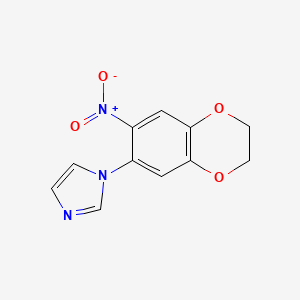
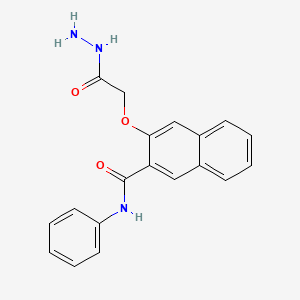
![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

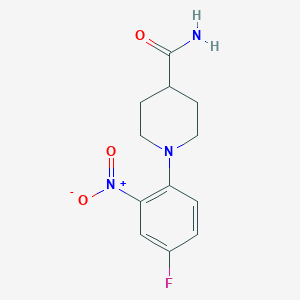
![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)
